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Introduction
Prodigiosin is a secondary metabolite renowned for its distinctive bright red color, belonging to

the prodiginines family of natural pigments.[1][2] Produced by various bacteria, including

Serratia marcescens, this tripyrrole pigment has garnered significant attention due to its wide

range of biological activities, including antibacterial, antifungal, anticancer, immunosuppressive,

and antimalarial properties.[1][3] The potential of prodigiosin as a therapeutic agent and a

natural colorant in industries like textiles and food makes its efficient extraction and purification

a critical area of research.[1][4]

This document provides detailed protocols for the cultivation of Serratia marcescens, extraction

of prodigiosin using various solvent systems, and methods for its quantification and purification.

Experimental Protocols
Protocol 1: Cultivation of Serratia marcescens for
Prodigiosin Production
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This protocol outlines the steps for culturing Serratia marcescens to achieve optimal prodigiosin

yield.

Materials:

Serratia marcescens strain

Luria-Bertani (LB) agar and broth or Peptone Glycerol Broth

Sterile culture flasks

Incubator shaker

Spectrophotometer

Procedure:

Activation of Culture: Streak the Serratia marcescens strain on an LB agar plate and

incubate at 28-30°C for 24-48 hours until characteristic red colonies are visible.[1][5]

Inoculum Preparation: Inoculate a single red colony into a flask containing sterile LB broth or

Peptone Glycerol Broth.[6] Incubate the flask at 28-30°C for 16-24 hours in a shaker at 150-

200 rpm.[3][4]

Production Phase: Inoculate a larger production flask containing the desired culture medium

with 2-5% (v/v) of the seed culture.[4][7] Optimal production is often achieved in media

supplemented with sources like peptone, sucrose, or oils (e.g., peanut oil).[3][4][8]

Incubation: Incubate the production culture at 25-30°C for 48-72 hours with constant

agitation (150-200 rpm).[1][4] Prodigiosin production is temperature-sensitive and is

significantly inhibited at temperatures above 37°C.[5][9] The pH of the medium should be

maintained around 7.0.[3][6][8]

Harvesting: After the incubation period, harvest the bacterial cells by centrifuging the culture

broth at 6,000-10,000 x g for 15-30 minutes at 4°C.[5][6] Discard the supernatant and collect

the pigmented cell pellet for extraction.
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Protocol 2: Solvent-Based Extraction of Prodigiosin
Prodigiosin is an intracellular pigment, requiring cell lysis for extraction. Several organic

solvents can be used.

Method A: Acidified Methanol/Ethanol Extraction

To the cell pellet obtained from the harvesting step, add acidified methanol (e.g., 100%

methanol with pH adjusted to 2.0) or acidified ethanol (e.g., 95% ethanol containing 4% 1M

HCl).[4][7][10] The volume of solvent should be sufficient to fully resuspend the pellet.

Vortex the mixture vigorously for 10-15 minutes to ensure complete lysis of the bacterial cells

and solubilization of the pigment.[7][11]

Centrifuge the mixture at 5,000-8,000 x g for 15 minutes to separate the cell debris from the

pigment-containing supernatant.[5][7]

Carefully collect the red supernatant, which contains the crude prodigiosin extract. Store at

-20°C for further analysis.

Method B: Acetone or Acetone/Ethyl Acetate Extraction

Resuspend the cell pellet in acetone or a mixture of ethyl acetate and acetone (e.g., 2:1 v/v).

[12][13]

Agitate the mixture on a shaker at 200 rpm for 3 hours at 28°C or use ultrasonication for 20

minutes to enhance extraction.[12][14]

Centrifuge the suspension at 4,000-8,000 x g for 15 minutes.[6][12]

Collect the red-colored supernatant containing prodigiosin. For purification, the solvent can

be evaporated using a rotary evaporator.[11][14]

Protocol 3: Purification and Quantification
Purification (Optional): Crude extracts can be purified using chromatographic techniques.
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Thin Layer Chromatography (TLC): Spot the crude extract on a silica gel TLC plate and

develop it using a solvent system such as chloroform:methanol:acetone (4:2:4 v/v) or

chloroform:ethyl acetate (1:1 v/v).[1][12] The separated red spot corresponding to prodigiosin

can be identified and its Rf value calculated.[1]

Column Chromatography: For larger scale purification, the crude extract can be loaded onto

a silica gel column. The pigment is then eluted using a gradient of solvents, such as

toluene:ethyl acetate or petroleum ether:ethyl acetate.[11][12][15]

Quantification: The concentration of prodigiosin in the extract can be estimated

spectrophotometrically.

Dilute the prodigiosin extract in an appropriate solvent (e.g., acidified ethanol or methanol).

[13]

Measure the absorbance of the solution at the maximum wavelength (λmax), which is

typically between 530-535 nm for prodigiosin in an acidified solvent.[1][2][13]

The yield can be expressed in absorbance units or calculated using specific formulas

provided in the literature, often relating the pigment absorbance to cell density.[7]

Data Presentation
Table 1: Comparison of Prodigiosin Yield with Different
Extraction Solvents
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Solvent Relative Absorbance/Yield Reference

Methanol Highest absorbance (0.69 nm) [16]

Ethanol Moderate absorbance (0.4 nm) [16]

Acetone Moderate absorbance (0.3 nm) [16]

Acidified Methanol (pH 2.0) 2142.75 ± 12.55 mg/L [4]

Acetone
Superior extraction

performance
[13]

Ethyl Acetate:Acetone (2:1)
Suitable for extraction from

cells
[12]

Table 2: Optimized Conditions for Prodigiosin
Production and Extraction
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Parameter Optimal Condition Observed Yield Reference

Fermentation

Temperature 25-30°C
Maximum pigment

production
[3][8][16]

pH 7.0
Maximum pigment

production
[2][3][8][16]

Agitation 150 rpm 22.50 µg/L [16]

Incubation Time 36-72 hours
Maximum production

observed
[3][16]

Nitrogen Source Yeast Extract 26.75 µg/L [16]

Carbon Source Dextrose 22.40 mg/ml [16]

Extraction

Solvent:Liquid Ratio 9.12:1
2142.75 ± 12.55 mg/L

(final)
[4]

Extraction

Temperature
25.35°C

2142.75 ± 12.55 mg/L

(final)
[4]

Extraction Time 30.33 min
2142.75 ± 12.55 mg/L

(final)
[4]
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1. Cultivation

2. Harvesting

3. Extraction

4. Analysis

Inoculate S. marcescens

Incubate (28-30°C, 48-72h)

Centrifuge Culture
(6,000-10,000 x g)

Collect Cell Pellet

Add Organic Solvent
(e.g., Acidified Ethanol)

Vortex / Agitate

Centrifuge to Pellet Debris

Collect Red Supernatant

Optional: Purify
(Column Chromatography)

Quantify (Spectrophotometry
 at 535 nm)

Click to download full resolution via product page

Caption: Experimental workflow for prodigiosin extraction.
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Diverged Synthesis Pathways

Final Condensation

Final Product

2-methyl-3-n-amyl-pyrrole
(MAP) Pathway

(Monopyrrole Precursor)

Condensation Step

4-methoxy-2,2'-bipyrrole-5-
carboxyaldehyde (MBC) Pathway

(Bipyrrole Precursor)

Prodigiosin

Click to download full resolution via product page

Caption: Simplified biosynthesis pathway of prodigiosin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
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and industry.

Contact
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